(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate
Description
The compound (E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate features a benzimidazole core linked to a benzoate ester via a hydrazone-functionalized propanoyl bridge. This structure combines the pharmacophoric benzimidazole motif—known for antimicrobial, anticancer, and anthelmintic activities—with a hydrazone group that enhances metal-chelating properties and conformational rigidity . The ester group improves solubility and bioavailability, while the hydrazone linker may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-[(E)-[3-(benzimidazol-1-yl)propanoylhydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-19(25)15-8-6-14(7-9-15)12-21-22-18(24)10-11-23-13-20-16-4-2-3-5-17(16)23/h2-9,12-13H,10-11H2,1H3,(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBFPHGCXIKCM-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydrazone derivatives from appropriate aldehydes and ketones. The key steps include:
- Formation of Benzo[d]imidazole : The initial step often involves the synthesis of benzo[d]imidazole derivatives, which serve as the core structure.
- Hydrazone Formation : Reacting the benzo[d]imidazole with a hydrazone precursor leads to the formation of the hydrazone linkage.
- Esterification : Finally, methylation of the carboxylic acid group yields the methyl ester derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzimidazole moiety. For instance, derivatives similar to this compound have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm | |
| Escherichia coli | Inhibition Zone: 12 mm | |
| Candida albicans | Inhibition Zone: 10 mm |
Anti-inflammatory Properties
In addition to antimicrobial activity, compounds related to this compound have been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce swelling in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Emerging research suggests that benzimidazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
A study published in Asian Journal of Chemistry assessed a series of benzimidazole derivatives for their antimicrobial efficacy. Among them, a compound structurally similar to this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on a related compound demonstrated its ability to downregulate cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This study utilized both in vitro assays and animal models to confirm the anti-inflammatory effects and elucidated the underlying mechanisms involving NF-kB signaling pathways .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing benzimidazole and hydrazone moieties exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The hydrazone linkage often enhances the biological activity due to its ability to form chelates with metal ions, which can be crucial in targeting cancer cells.
Case Study:
A study demonstrated that similar benzimidazole-hydrazone compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Antimicrobial Properties
Compounds with hydrazone functionalities have been reported to possess antimicrobial activity against a range of pathogens. The structure of (E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate suggests it may also exhibit such properties.
Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Pathogen Tested | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| (E)-methyl 4-... | C. albicans | TBD |
Non-linear Optical Materials
The unique structural properties of this compound make it a candidate for non-linear optical applications. Such materials are essential for developing advanced photonic devices.
Case Study:
Research into hydrazone-functionalized polymers has shown that they can be utilized in non-linear optical devices, demonstrating high second-order non-linear optical coefficients. This property is crucial for applications in telecommunications and laser technology .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time.
Synthesis Methodology:
- Starting Materials: Benzoic acid derivatives and benzimidazole.
- Reagents: Use of coupling agents like N,N'-carbonyldiimidazole.
- Conditions: Microwave irradiation for rapid synthesis.
Characterization Techniques
Characterization of the synthesized compound is typically performed using:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
